(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol
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Overview
Description
(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: is a chemical compound characterized by its bromine atom and a methanol group attached to a pyrazolo[1,5-a]pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core, followed by bromination and subsequent introduction of the methanol group.
Industrial Production Methods
In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.
Reduction: : Reducing the bromine atom to hydrogen or other reduced forms.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed
Oxidation: : 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxylic acid.
Reduction: : 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-ylmethane.
Substitution: : 3-Azido-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-ylmethanol.
Scientific Research Applications
(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol: can be compared with other similar compounds, such as:
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
This compound .
Properties
IUPAC Name |
(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-6-1-10-11-3-5(4-12)9-2-7(6)11/h1,5,9,12H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQYJNZHRFUGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C=NN21)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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